Nargenicin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial Activity

Nargenicin, specifically Nargenicin A1, has been primarily studied for its antibacterial properties. It exhibits activity against various Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis [, ]. Research suggests it disrupts bacterial DNA replication by targeting the DnaE protein, an essential enzyme for bacterial DNA synthesis [, ]. This mechanism differs from many existing antibiotics, potentially making Nargenicin A1 a valuable candidate for addressing antibiotic resistance [].

Anti-inflammatory Effects

Recent research has explored the anti-inflammatory potential of Nargenicin A1. Studies show it may reduce the production of pro-inflammatory mediators and reactive oxygen species (ROS) in cells stimulated with lipopolysaccharide (LPS), a bacterial component that triggers inflammation []. These findings suggest Nargenicin A1 might be beneficial in treating inflammatory conditions like neurodegenerative diseases []. However, further investigation is needed to understand its precise mechanisms and potential applications in this area [].

Other Research Directions

While antibacterial and anti-inflammatory properties are the most explored areas, research on Nargenicin is ongoing. Some studies have investigated its potential to:

Nargenicin A is a macrolide antibiotic derived from the bacterium Nocardia sp. CS682. It belongs to a class of compounds known for their potent antibacterial properties, particularly against Gram-positive bacteria, including strains resistant to methicillin, such as Staphylococcus aureus . Nargenicin A's structure features a complex tricyclic lactone framework, which contributes to its biological activity and chemical reactivity .

The biological activity of Nargenicin A is primarily characterized by its antibacterial properties. It exhibits effectiveness against a range of Gram-positive bacteria, specifically targeting the bacterial enzyme DnaE, which is essential for DNA replication . Studies have demonstrated that Nargenicin A can inhibit bacterial growth by interfering with this enzyme, making it a valuable candidate for antibiotic development .

The synthesis of Nargenicin A involves both natural biosynthetic pathways and synthetic organic chemistry techniques. The natural biosynthesis occurs in Nocardia sp., where specific precursor molecules are converted into Nargenicin A through enzymatic reactions . Synthetic approaches have also been developed, focusing on constructing the compound's complex carbon skeleton through various chemical transformations, including cycloadditions and functional group modifications .

Nargenicin A has potential applications in medicinal chemistry, particularly as an antibiotic agent. Its effectiveness against resistant bacterial strains positions it as a candidate for treating infections that are difficult to manage with conventional antibiotics. Additionally, research into its mechanism of action may provide insights into developing new therapeutic strategies against bacterial resistance .

Studies on the interactions of Nargenicin A with biological targets have revealed its mechanism of action. It specifically inhibits DnaE, which is critical for bacterial DNA synthesis. This inhibition leads to bactericidal effects, making it an important subject for further pharmacological studies aimed at understanding its full therapeutic potential .

Nargenicin A shares structural and functional similarities with several other macrolide antibiotics. Below are some notable compounds for comparison:

| Compound Name | Source | Antibacterial Activity | Unique Features |

|---|---|---|---|

| Erythromycin | Saccharopolyspora erythraea | Broad-spectrum against Gram-positive bacteria | First macrolide antibiotic discovered |

| Azithromycin | Semi-synthetic from Erythromycin | Effective against respiratory pathogens | Extended half-life |

| Spiramycin | Streptomyces ambofaciens | Effective against Gram-positive bacteria | Unique structure with multiple sugar moieties |

| Clindamycin | Semi-synthetic from Lincomycin | Effective against anaerobic bacteria | Particularly useful in treating skin infections |

Uniqueness of Nargenicin A: Its specific mechanism targeting DnaE differentiates it from other macrolides that may target different pathways or have broader mechanisms of action. Furthermore, its origin from Nocardia sp. adds to its uniqueness in terms of ecological and biochemical context.

Core Structural Features: Tricyclic Lactone and Ether-Bridged Decalin Motif

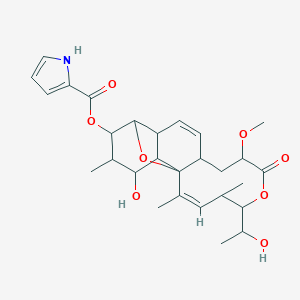

Nargenicin A represents a structurally unique member of the macrolide antibiotic family, characterized by its distinctive tricyclic lactone architecture and rare ether-bridged decalin core structure [1] [7]. The compound possesses a molecular formula of C₂₈H₃₇NO₈ with a molecular weight of 515.6 g/mol, establishing it as a 28-carbon macrolide with exceptional structural complexity [2] [4].

The core structural framework of Nargenicin A is built around a 10-membered macrocyclic lactone ring that is uniquely anchored to a cis-fused decalin system through an unprecedented ether bridge [1] [7]. This ether bridge, which connects carbons 8 and 13 of the decalin moiety, represents one of the most distinctive structural features among natural product macrolides [7] [30]. The decalin portion consists of two fused six-membered rings arranged in a cis-configuration, creating a rigid bicyclic framework that significantly influences the compound's three-dimensional conformation [26] [30].

The tricyclic nature of Nargenicin A arises from the integration of the macrolactone ring with the ether-bridged decalin system, forming what is formally designated as a 2,15-dioxatetracyclo[9.8.0.0¹,⁷.0³,⁸]nonadeca-9,18-diene framework [4] [18]. This complex polycyclic architecture is further stabilized by the presence of multiple methyl substituents positioned at strategic locations throughout the molecular scaffold [15] [18].

| Structural Feature | Description | Carbon Positions |

|---|---|---|

| Macrolactone Ring | 10-membered cyclic ester | C1-C10 connectivity |

| Decalin Core | cis-Fused bicyclic system | C11-C20 framework |

| Ether Bridge | Oxygen-bridged connection | C8-C13 linkage |

| Tricyclic Assembly | Integrated ring system | Complete molecular framework |

The biosynthetic origin of this unique structural arrangement has been elucidated through extensive feeding experiments using isotopically labeled precursors [31]. The nargenicin aglycone is derived from five acetate and four propionate units, with the complex ring system formation involving a transannular Diels-Alder reaction that establishes the characteristic decalin motif [6] [17].

Functional Group Analysis: Hydroxyl, Methoxy, and Pyrrole Moieties

The functional group composition of Nargenicin A contributes significantly to its biological activity and chemical properties through the strategic placement of hydroxyl, methoxy, and pyrrole substituents [10] [12]. These functional groups are distributed across the molecular framework in a highly specific pattern that has been confirmed through extensive spectroscopic analysis [5] [19].

The hydroxyl functionalities in Nargenicin A are positioned at carbon-11 and carbon-17, providing critical sites for potential chemical modification and biological interaction [10] [32]. These hydroxyl groups exhibit distinct reactivity profiles, with the C-11 hydroxyl showing enhanced accessibility for glycosylation reactions compared to the sterically hindered C-17 position [10] [32]. The presence of these hydroxyl groups contributes to the compound's solubility characteristics and its ability to form hydrogen bonds with biological targets [24] [27].

A single methoxy group is strategically located at carbon-13 within the decalin framework, directly adjacent to the ether bridge formation site [1] [5]. This methoxy substituent plays a crucial role in stabilizing the overall molecular conformation and may influence the compound's binding affinity to target proteins [11] [25]. The electron-donating properties of the methoxy group also contribute to the electronic distribution within the polycyclic system [15] [18].

The pyrrole moiety represents one of the most distinctive functional features of Nargenicin A, attached as a carboxylate ester at carbon-4 of the macrolactone ring [12] [27]. This heterocyclic component is biosynthetically derived from L-proline through a three-enzyme pathway involving proline adenyltransferase, proline carrier protein, and flavin-dependent acyl-coenzyme A dehydrogenase [12]. The pyrrole ring contributes to the compound's aromatic character and provides a site for potential π-π stacking interactions with target molecules [11] [12].

| Functional Group | Position | Chemical Properties | Biological Relevance |

|---|---|---|---|

| Hydroxyl (C-11) | Carbon-11 | Primary alcohol, H-bond donor | Glycosylation site, target binding |

| Hydroxyl (C-17) | Carbon-17 | Secondary alcohol, sterically hindered | Structural stability, limited reactivity |

| Methoxy | Carbon-13 | Electron-donating, ether linkage | Conformational stability, electronic effects |

| Pyrrole Carboxylate | Carbon-4 ester | Aromatic heterocycle, electron-rich | π-π interactions, binding specificity |

The integration of these functional groups creates a complex molecular surface with distinct hydrophilic and lipophilic regions [24] [27]. The pyrrole carboxylate ester linkage is particularly significant, as enzymatic hydrolysis of this bond yields the corresponding aglycone, nodusmicin, which exhibits altered biological activity profiles [19] [22].

Stereochemical Complexity: Absolute Configuration and Chirality Centers

Nargenicin A exhibits remarkable stereochemical complexity with twelve defined stereocenters distributed throughout its polycyclic framework [15] [18]. The absolute configuration of these chiral centers has been rigorously established through a combination of chemical degradation, spectroscopic analysis, and synthetic studies [6] [17].

The systematic nomenclature reveals the complete stereochemical assignment as (3S,4R,5R,6R,7S,8R,11S,13S,16S,17R,18E)-6-hydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.0¹,⁷.0³,⁸]nonadeca-9,18-dien-4-yl 1H-pyrrole-2-carboxylate [15] [18]. This designation reflects the intricate three-dimensional arrangement of atoms within the molecular structure and the precise spatial relationships between adjacent stereocenters.

The decalin portion of the molecule contains eight contiguous stereocenters, creating a highly rigid and defined three-dimensional architecture [15] [26]. The cis-fusion of the two six-membered rings within the decalin system establishes a specific conformational preference that is further reinforced by the ether bridge connection [7] [30]. This structural rigidity is crucial for the compound's biological activity, as it presents a well-defined molecular surface for target recognition [11] [25].

| Stereocenter | Configuration | Structural Context | Conformational Impact |

|---|---|---|---|

| C-3 | S | Macrolactone ring | Ring conformation |

| C-4 | R | Pyrrole attachment site | Ester orientation |

| C-5 | R | Methyl substitution | Axial-equatorial preference |

| C-6 | R | Hydroxyl position | H-bonding capability |

| C-7 | S | Bridge connection | Ring junction geometry |

| C-8 | R | Ether bridge terminus | Bridge stability |

| C-11 | S | Hydroxyl position | Accessibility for modification |

| C-13 | S | Methoxy and bridge site | Electronic effects |

| C-16 | S | Hydroxyethyl substitution | Side chain orientation |

| C-17 | R | Hydroxyl and methyl | Steric environment |

The stereochemical complexity of Nargenicin A has presented significant challenges for total synthesis efforts [6] [17]. The transannular Diels-Alder reaction strategy has emerged as a particularly effective approach for establishing the correct stereochemical relationships within the decalin framework [6] [17]. This synthetic methodology exploits the conformational constraints of an 18-membered macrolide precursor to achieve highly stereoselective cyclization reactions [17].

The absolute configuration at each stereocenter is critical for biological activity, as demonstrated by structure-activity relationship studies of synthetic analogs [19] [22]. Alterations in stereochemistry, particularly within the decalin region, result in significant changes in antimicrobial potency and target selectivity [34] [35].

Spectroscopic Characterization: Nuclear Magnetic Resonance, Mass Spectrometry, and X-Ray Crystallography

The structural elucidation of Nargenicin A has relied extensively on advanced spectroscopic techniques, with nuclear magnetic resonance spectroscopy providing the most comprehensive characterization of the compound's molecular architecture [5] [31]. The initial structural determination was accomplished through detailed analysis of ¹H and ¹³C nuclear magnetic resonance spectra recorded in deuterated chloroform [5] [31].

The ¹³C nuclear magnetic resonance spectrum of Nargenicin A displays 28 distinct carbon resonances, consistent with the molecular formula C₂₈H₃₇NO₈ [5] [31]. The chemical shift assignments have been established through a combination of one-dimensional and two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and nuclear Overhauser effect spectroscopy [5] [31]. The carbonyl carbon of the macrolactone appears as a characteristic downfield resonance, while the ether bridge carbons exhibit distinctive chemical shifts reflecting their unique electronic environment [7] [31].

¹H nuclear magnetic resonance analysis reveals the complex multipicity patterns arising from the numerous stereogenic centers and conformational constraints within the molecule [5] [31]. The pyrrole protons appear as a characteristic pattern in the aromatic region, while the multiple methyl substituents generate a complex array of doublet signals in the aliphatic region [12] [31]. The hydroxyl protons exhibit chemical shifts and coupling patterns that provide valuable information about their local chemical environments and hydrogen bonding interactions [10] [31].

| Spectroscopic Technique | Key Observations | Structural Information |

|---|---|---|

| ¹³C Nuclear Magnetic Resonance | 28 carbon signals, downfield lactone carbonyl | Complete carbon framework |

| ¹H Nuclear Magnetic Resonance | Complex multipicity, aromatic pyrrole signals | Proton connectivity and stereochemistry |

| Two-dimensional Nuclear Magnetic Resonance | Cross-peak correlations | Spatial relationships and connectivity |

| Nuclear Overhauser Effect Spectroscopy | Through-space interactions | Three-dimensional structure |

Mass spectrometric analysis has provided crucial molecular weight confirmation and fragmentation pattern information for Nargenicin A [2] [5]. High-resolution electrospray ionization mass spectrometry reveals a molecular ion peak at m/z 516.2592 [M+H]⁺, corresponding to the calculated mass of 515.251917 for the molecular formula C₂₈H₃₇NO₈ [2] [5]. Tandem mass spectrometry experiments have elucidated characteristic fragmentation pathways, including loss of the pyrrole carboxylate moiety and cleavage patterns within the macrolactone ring [19] [32].

The fragmentation behavior of Nargenicin A under mass spectrometric conditions provides valuable insight into the relative stability of different structural regions within the molecule [19] [32]. The pyrrole ester linkage represents a particularly labile site, with ready loss of the pyrrole carboxylic acid unit (C₅H₅NO₂, 95 Da) observed under collision-induced dissociation conditions [22] [32].

While complete X-ray crystallographic analysis of Nargenicin A has been challenging due to crystal quality limitations, partial structural information has been obtained through related synthetic intermediates and analogs [6] [21]. The crystallographic data available for nargenicin-related compounds confirm the cis-decalin geometry and provide precise bond lengths and angles for the ether bridge region [21] [30]. These structural parameters have been invaluable for validating computational models and supporting the assigned stereochemical configuration [25] [30].

The nargenicin A1 biosynthetic gene cluster has been identified and characterized from multiple Nocardia species, with the most comprehensive studies conducted on isolates from Nocardia argentinensis, Nocardia arthritidis, and Nocardia sp. CS682 [1] [2] [3]. The gene cluster spans approximately 85 kilobases in Nocardia arthritidis, representing one of the largest characterized secondary metabolite biosynthetic gene clusters from this genus [3]. In Nocardia sp. CS682, the complete genome sequence revealed the presence of 44 putative biosynthetic gene clusters, with the nargenicin A1 cluster being one of the most extensively studied [4].

The gene cluster organization follows a typical arrangement for polyketide biosynthesis, with genes encoding the core polyketide synthase machinery clustered together with accessory genes responsible for precursor synthesis, post-polyketide synthase modifications, and regulatory functions [1] [2]. The cluster contains genes encoding type I polyketide synthase modules that are responsible for the assembly of the polyketide backbone through the sequential condensation of acetyl-coenzyme A and malonyl-coenzyme A building blocks [5] [6].

A particularly notable feature of the nargenicin biosynthetic gene cluster is the presence of a self-resistance gene designated narR or ngnU, which encodes a homolog of the DNA polymerase subunit DnaE [1] [7]. This gene is located immediately adjacent to the biosynthetic gene cluster and provides the producing organism with resistance to its own antibiotic product through a decoy mechanism that prevents nargenicin from binding to the essential DNA polymerase [7].

The gene cluster also contains multiple genes involved in the biosynthesis of the pyrrole moiety that is characteristic of nargenicin A1. These include ngnN2, ngnN3, ngnN4, and ngnN5, which are responsible for the formation of the pyrrole ring system through nitrogen incorporation, ring formation, and cyclization reactions [8]. The precise organization of these genes within the cluster reflects the biosynthetic logic of the pathway, with early steps in precursor synthesis followed by core polyketide assembly and finally post-polyketide synthase modifications.

Polyketide Precursor Synthesis and Cyclization Mechanisms

The biosynthesis of nargenicin A1 begins with the formation of key precursor molecules acetyl-coenzyme A and malonyl-coenzyme A, which serve as the building blocks for polyketide chain assembly [6] [9]. The availability of these precursors has been shown to be a critical limiting factor in nargenicin production, with supplementation of acetate, propionate, and methyl oleate resulting in significant increases in compound yield [9] [10].

The polyketide synthase machinery responsible for nargenicin biosynthesis operates through a type I mechanism, in which individual enzyme modules are responsible for specific chain elongation steps [5] [11]. Each module contains the necessary enzymatic activities for decarboxylative condensation, reduction, and modification of the growing polyketide chain. The stereochemistry of the polyketide backbone is controlled by the specific configuration of ketoreductase and dehydratase domains within each module [12] [13].

A particularly intriguing aspect of nargenicin biosynthesis is the proposed involvement of an intramolecular Diels-Alder reaction in the formation of the characteristic decalin ring system [12] [13]. This cycloaddition reaction occurs after the formation of the macrolide ring and is responsible for generating the complex tricyclic core structure that is essential for biological activity. The reaction proceeds through a highly stereoselective manner, with the specific stereochemistry being controlled by conformational constraints imposed by the macrolide ring [14] [15].

The cyclization mechanism involves the formation of an 18-membered macrolide intermediate that undergoes a transannular Diels-Alder reaction to generate the final tricyclic structure [14]. This reaction is thermodynamically favored and occurs spontaneously under physiological conditions, although the precise timing and enzymatic control of this process remains an active area of investigation [12] [13].

Key Enzymatic Steps: Oxygenation, Ether Bridge Formation, and Post-Polyketide Synthase Modifications

The post-polyketide synthase modifications of nargenicin A1 involve a series of highly specialized enzymatic transformations that install the unique structural features required for biological activity [1] [2]. The most critical of these modifications is the formation of the ether bridge between carbons 8 and 13, which creates the characteristic oxa-bridged decalin motif that distinguishes nargenicin from other macrolide antibiotics [16] [3].

The ether bridge formation is catalyzed by an iron-α-ketoglutarate-dependent dioxygenase designated NarN or NgnU [3] [17]. This enzyme operates through a two-step mechanism involving the initial hydroxylation of carbon 8 followed by intramolecular cyclization to form the ether linkage with carbon 13 [3]. The dioxygenase requires iron(II) and α-ketoglutarate as cofactors and produces succinate as a byproduct of the reaction [17]. The substrate for this reaction is 8,13-deoxynargenicin, which is generated through earlier post-polyketide synthase modifications [1] [2].

Additional post-polyketide synthase modifications are catalyzed by enzymes designated NgnP1, NgnM, and NgnO3, which have been characterized through in vitro enzymatic assays [1] [2]. NgnP1 is involved in oxidation-reduction reactions that modify the polyketide backbone, while NgnM catalyzes methylation reactions that install methyl groups at specific positions [1]. NgnO3 is responsible for hydroxylation reactions that introduce hydroxyl groups at defined locations on the molecule [1].

The formation of the pyrrole moiety involves a separate set of enzymatic transformations catalyzed by NgnN2, NgnN3, NgnN4, and NgnN5 [8]. These enzymes work in concert to incorporate nitrogen from amino acid precursors and form the heterocyclic pyrrole ring that is attached to the polyketide backbone. The biosynthesis of this moiety requires proline as a precursor and involves multiple oxidation and cyclization steps [8].

Regulatory Mechanisms: Self-Resistance and Transcriptional Control

The regulation of nargenicin A1 biosynthesis involves multiple mechanisms that control both the timing and magnitude of compound production [18]. The most well-characterized regulatory mechanism involves the self-resistance gene narR/ngnU, which encodes a DNA polymerase homolog that provides protection against the antibiotic activity of nargenicin [7]. This gene is essential for the survival of the producing organism, as nargenicin is highly toxic to bacterial cells through its inhibition of DNA replication [7].

The self-resistance mechanism operates through a decoy strategy in which the NarR/NgnU protein competes with the essential DNA polymerase DnaE1 for binding to nargenicin [7]. Unlike the essential polymerase, the decoy protein can bind nargenicin without compromising cellular viability, effectively sequestering the antibiotic and preventing it from interfering with normal DNA replication [7]. This mechanism is highly specific and allows the producing organism to synthesize high concentrations of nargenicin without experiencing cytotoxic effects.

Transcriptional control of the nargenicin biosynthetic gene cluster is mediated by multiple regulatory elements that respond to environmental conditions and cellular metabolic state [18]. The expression of biosynthetic genes can be enhanced through the action of transcriptional activators, including S-adenosylmethionine synthetase (MetK), which has been shown to increase nargenicin production by approximately 2.8-fold through transcriptional activation of the biosynthetic gene cluster [18].

The availability of biosynthetic precursors also plays a crucial role in regulating nargenicin production [9] [10]. The expression of genes involved in precursor synthesis, particularly those encoding acetyl-coenzyme A carboxylase subunits AccA2 and AccBE, can significantly impact the flux through the biosynthetic pathway [18]. Overexpression of these genes results in enhanced precursor availability and correspondingly increased nargenicin yields [18].

Growth phase regulation represents another important aspect of nargenicin biosynthesis control [18]. The production of nargenicin is typically associated with stationary phase growth, suggesting that the biosynthetic pathway is subject to metabolic regulation that links secondary metabolite production to cellular growth state [18]. This regulation ensures that resources are allocated to essential cellular processes during active growth phases, with secondary metabolite production occurring when growth rate declines [18].